molecular formula C23H20FN3O2 B11566472 4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide

4-fluoro-N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide

Cat. No.: B11566472
M. Wt: 389.4 g/mol
InChI Key: UNJKCBRYCXWNIP-UHFFFAOYSA-N
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Description

4-FLUORO-N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE is a complex organic compound with potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its unique structure, which includes a benzodiazole core, a fluorine atom, and a phenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-FLUORO-N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-FLUORO-N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and fluorinated phenoxyethyl compounds. Examples are:

Uniqueness

4-FLUORO-N-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its fluorine atom and benzodiazole core contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20FN3O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-fluoro-N-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]benzamide

InChI

InChI=1S/C23H20FN3O2/c1-16-5-4-6-19(15-16)29-14-13-27-21-8-3-2-7-20(21)25-23(27)26-22(28)17-9-11-18(24)12-10-17/h2-12,15H,13-14H2,1H3,(H,25,26,28)

InChI Key

UNJKCBRYCXWNIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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